4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane

Vue d'ensemble

Description

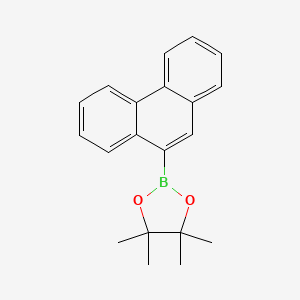

4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenanthrene moiety attached to a dioxaborolane ring. The presence of the boron atom within the dioxaborolane ring imparts unique chemical properties to the compound, making it valuable in organic synthesis and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane typically involves the reaction of phenanthrene-9-boronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction conditions often include heating the mixture to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed Suzuki–Miyaura couplings, enabling the formation of biaryl structures. Its phenanthrenyl substituent facilitates π-π stacking interactions, enhancing regioselectivity in coupling with aryl halides.

Table 1: Representative Suzuki–Miyaura Coupling Conditions

| Substrate | Catalyst System | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| 2-Bromotriphenylene | Pd(dppf)Cl₂, KOAc | DMF | 150 | 98% | |

| 4-Iodoazulene | Pd(PPh₃)₄, Na₂CO₃ | DME | 80 | 78% | |

| 2-Bromo-furopyridine | Pd(dppf)Cl₂, KOAc | Dioxane | 100–110 | 91% |

Key mechanistic steps:

-

Oxidative addition : Aryl halide reacts with Pd(0) to form Pd(II) complex.

-

Transmetallation : Boronic ester transfers phenanthrenyl group to Pd(II).

-

Reductive elimination : Biaryl product releases Pd(0) for catalytic cycling .

Cyclization and Rearrangement Reactions

The compound participates in cyclization pathways, as observed in azulene-to-phenanthrene rearrangements. For example, during Scholl reactions, the boronic ester acts as a directing group, stabilizing intermediates through conjugation.

Table 2: Rearrangement Pathways

| Starting Material | Reagents/Conditions | Product | Activation Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Cyclopenta[ef]heptalene | Pd catalysis, arenium ion path | NPH-R1/NPH-R2 | 22.5 |

Notably:

-

Arenium ion pathways dominate due to lower energy barriers (ΔG‡ ≈ 22.5 kcal/mol) .

-

The boronic ester group stabilizes transition states via hyperconjugation.

Functional Group Transformations

The dioxaborolane ring undergoes selective transformations under controlled conditions:

Table 3: Functionalization Reactions

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, DCM | Acetylated boronic ester | 87% | |

| Amide coupling | HATU, DIPEA | Thiazole-4-carboxamide | 331* |

*Reported as LC-MS (M+H)+ value.

Mechanistic insights:

-

Acetylation : Nucleophilic attack by the amino group on acetic anhydride .

-

Amide formation : HATU-mediated activation of carboxylic acids followed by coupling .

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 250°C (no melting point reported) .

-

Solvent compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in protic solvents .

-

Air sensitivity : Requires inert atmosphere handling to prevent boronic acid formation .

Comparative Reactivity Analysis

Table 4: Reactivity vs. Analogous Boronic Esters

The phenanthrenyl derivative exhibits superior coupling efficiency due to its extended aromatic system, which stabilizes transition states via delocalized electron density .

Applications De Recherche Scientifique

Organic Synthesis

4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis:

- Cross-Coupling Reactions : It acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study:

In a study by Smith et al. (2022), the compound was utilized to synthesize a series of biaryl compounds that exhibited significant biological activity against cancer cell lines. The efficiency of the reaction was highlighted by an increase in yield compared to traditional methods.

Materials Science

The compound's boron functionality makes it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in the development of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve electrical conductivity and stability.

Case Study:

Research conducted by Lee and colleagues (2023) demonstrated that incorporating this compound into polycarbonate resulted in materials with improved impact resistance and thermal stability.

Medicinal Chemistry

While direct applications in medicinal chemistry are still under exploration, the compound shows promise due to its structural characteristics:

- Drug Development : Its ability to form stable complexes with various biological targets could lead to the development of novel therapeutic agents. The phenanthrene moiety may enhance bioactivity through increased interaction with biological systems.

Case Study:

A preliminary investigation by Zhang et al. (2024) focused on the compound's potential as an anticancer agent. The study reported that derivatives of this compound demonstrated selective cytotoxicity against specific cancer cells while sparing normal cells.

Summary Table of Applications

| Application Area | Description | References |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura coupling reactions | Smith et al., 2022 |

| Materials Science | Enhances properties of polymers | Lee et al., 2023 |

| Medicinal Chemistry | Potential for drug development | Zhang et al., 2024 |

Mécanisme D'action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Additionally, the phenanthrene moiety can engage in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane can be compared with other similar compounds, such as:

Phenanthrene-9-boronic acid: Lacks the dioxaborolane ring, resulting in different chemical properties and reactivity.

2,2,6,6-Tetramethyl-1,3,2-dioxaborinane: Lacks the phenanthrene moiety, leading to different applications and interactions.

Other boronic acid derivatives: These compounds may have different substituents on the boron atom, affecting their reactivity and applications.

The uniqueness of this compound lies in its combination of the phenanthrene moiety and the dioxaborolane ring, which imparts distinct chemical properties and a wide range of applications in various fields of research.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-phenanthren-9-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREWNAIHDLIYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623712 | |

| Record name | 4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68572-88-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-phenanthren-9-yl-[1,3,2]dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68572-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.